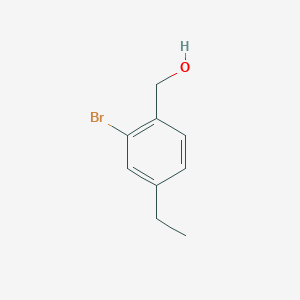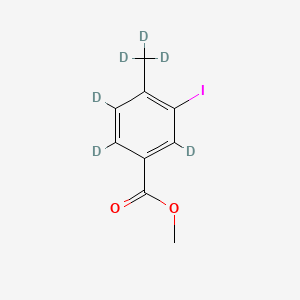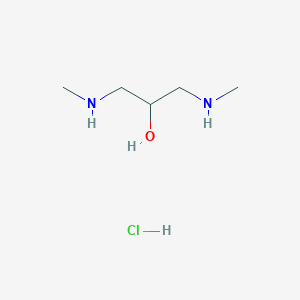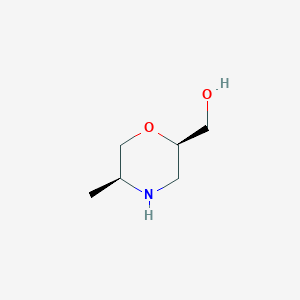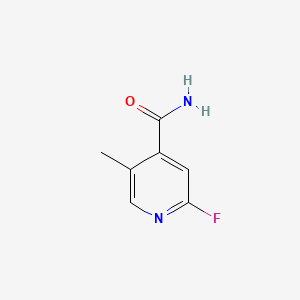
trans-3-Amino-1-Boc-4-ethyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group, an amino group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE typically involves the protection of the amino group and the introduction of the tert-butyl ester. One common method involves the reaction of 3-amino-4-ethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl derivative with different functional groups.
Uniqueness
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
ZFUJATNIGNCUKO-RKDXNWHRSA-N |
SMILES isomérique |
CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CN(CC1N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


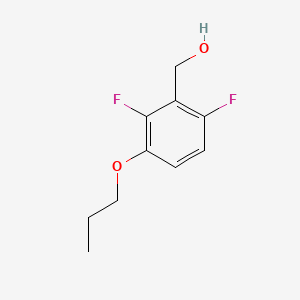
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
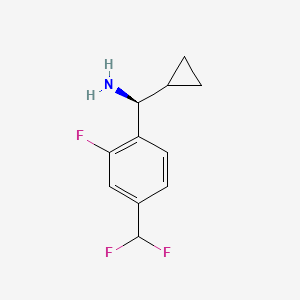
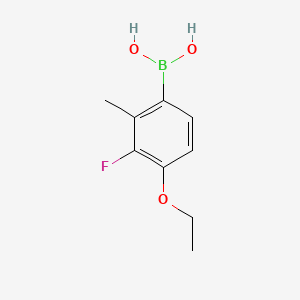
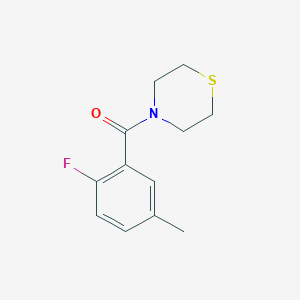

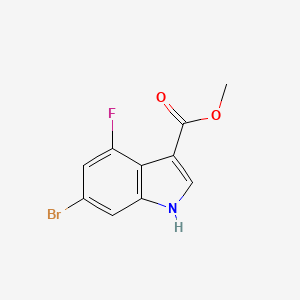
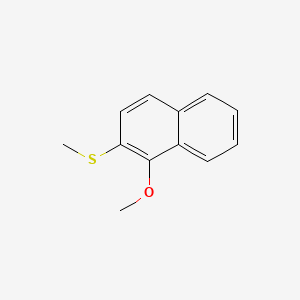
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
